2-Propen-1-one, 1-phenyl-3-(2-thienyl)-
Overview
Description
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- is an organic compound with the molecular formula C13H10OS. It is a member of the chalcone family, which are known for their diverse biological activities. This compound features a phenyl group and a thienyl group attached to a propenone backbone, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antidiabetic activity by selectively modulating the protein tyrosine phosphatase 1b (ptp-1b), which prevents the degradation of insulin .
Mode of Action
Based on its structural similarity to other chalcone compounds, it may interact with its targets through a mechanism involving the formation of a covalent bond, leading to the modulation of the target’s activity .
Biochemical Pathways
Given its potential antidiabetic activity, it may be involved in the insulin signaling pathway .
Pharmacokinetics
Its physical and chemical properties such as molecular weight (21428300), density (1195g/cm3), and boiling point (3552ºC at 760mmHg) suggest that it may have good bioavailability .
Result of Action
If it does indeed act on ptp-1b, it could potentially enhance insulin signaling and glucose uptake, thereby exerting antidiabetic effects .
Action Environment
It is known that the compound should be stored in a cool, dry place, away from light .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or thienyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential cytotoxic effects against cancer cell lines.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propen-1-one: Similar structure but lacks the thienyl group.
1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one: Contains a nitro group on the phenyl ring.
3,4-Ethylenedioxythiophenyl-2-propen-1-one: Features an ethylenedioxy group on the thienyl ring.
Uniqueness
2-Propen-1-one, 1-phenyl-3-(2-thienyl)- is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing a variety of bioactive compounds .
Properties
IUPAC Name |
(E)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDOTFTMZJIEM-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2910-81-8 | |
Record name | MLS002704251 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.